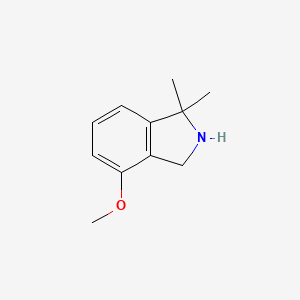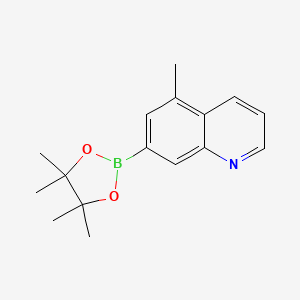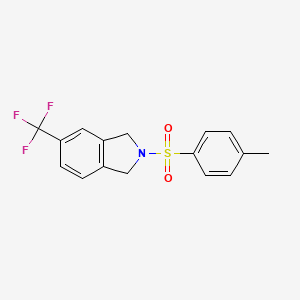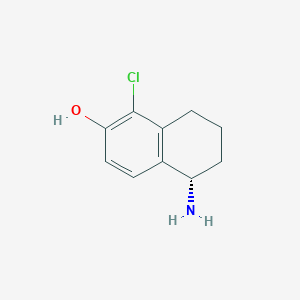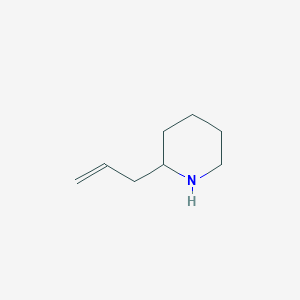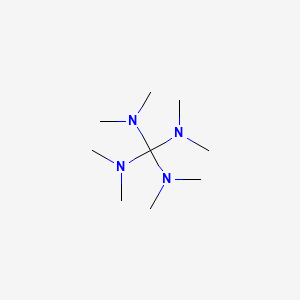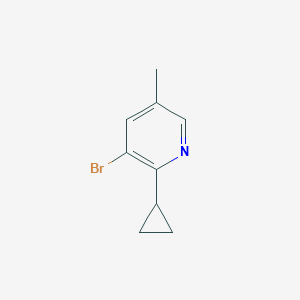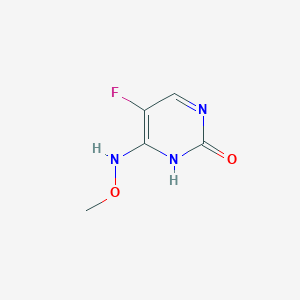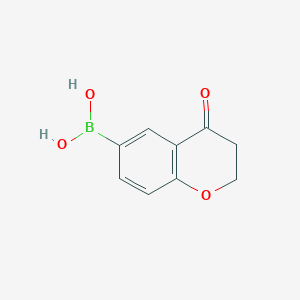
(4-Oxochroman-6-yl)boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Oxochroman-6-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chroman ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxochroman-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction employs a palladium catalyst and a boronic acid reagent to couple with an aryl halide under mild conditions. The general reaction conditions include the use of a base such as potassium carbonate in a solvent like ethanol or water, and the reaction is usually carried out at temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of (4-Oxochroman-6-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: (4-Oxochroman-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted chroman derivatives .
科学研究应用
(4-Oxochroman-6-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which (4-Oxochroman-6-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In the case of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with diols, making it useful for sensing and labeling applications .
相似化合物的比较
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 2-Bromo-5-pyridylboronic acid
Comparison: (4-Oxochroman-6-yl)boronic acid is unique due to its chroman ring system, which imparts distinct chemical properties and reactivity compared to simpler boronic acids like phenylboronic acid . The presence of the chroman ring can influence the compound’s stability, solubility, and interaction with other molecules, making it particularly valuable in specific applications such as drug development and materials science .
属性
分子式 |
C9H9BO4 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC 名称 |
(4-oxo-2,3-dihydrochromen-6-yl)boronic acid |
InChI |
InChI=1S/C9H9BO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,12-13H,3-4H2 |
InChI 键 |
MGIYJQXBLLRIEF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)OCCC2=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


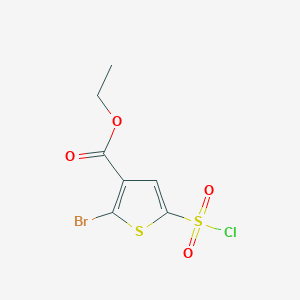
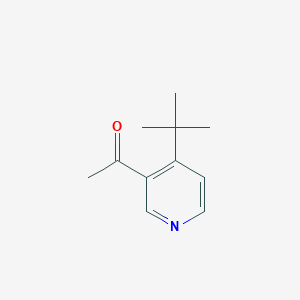

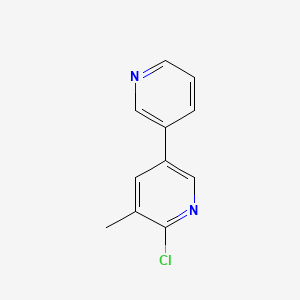
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
